Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide
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Overview
Description
Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide is a heterocyclic compound that features a naphthalene ring fused to an isothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthoic acid derivatives with thionyl chloride to form the corresponding acid chloride, which then undergoes cyclization with an appropriate amine to form the isothiazole ring. The final step involves the esterification of the carboxylate group with ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the naphthalene and isothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Mechanism of Action
The mechanism of action of ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Naphtho[1,2-d]thiazole derivatives: These compounds share a similar core structure but differ in the position of the sulfur and nitrogen atoms.
Benzothiadiazine-1,1-dioxide derivatives: These compounds have a benzene ring fused to a thiadiazine ring and exhibit similar biological activities.
Uniqueness
Ethyl naphtho[2,1-d]isothiazole-3-carboxylate 1,1-dioxide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
ethyl 1,1-dioxobenzo[g][1,2]benzothiazole-3-carboxylate |
InChI |
InChI=1S/C14H11NO4S/c1-2-19-14(16)12-11-8-7-9-5-3-4-6-10(9)13(11)20(17,18)15-12/h3-8H,2H2,1H3 |
InChI Key |
SPTDNWAYOCJEOC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=C1C=CC3=CC=CC=C32 |
Origin of Product |
United States |
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